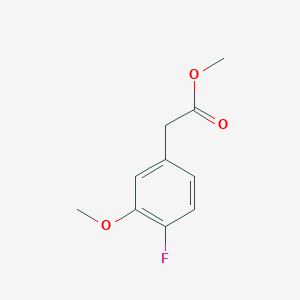

Methyl 4-fluoro-3-methoxyphenylacetate

Description

Contextualization of Fluorinated Arylacetate Esters in Organic Synthesis

Fluorinated organic compounds play a crucial role in modern chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms into an organic molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. cymitquimica.com Fluorinated arylacetate esters, a subclass of these compounds, are valuable intermediates in synthetic chemistry. The phenylacetic acid framework is a key structural motif found in numerous biologically active molecules. scribd.com

The strategic placement of fluorine on the aromatic ring of a phenylacetate (B1230308) ester can influence the molecule's electronic properties and reactivity. This makes such compounds highly sought-after precursors for creating novel chemical entities with tailored characteristics. Their synthesis and application are central to research programs aimed at discovering new drugs and functional materials. cymitquimica.com

Rationale for Targeted Research on Methyl 4-fluoro-3-methoxyphenylacetate

Specific research into this compound is driven by its potential as a specialized chemical intermediate. The unique substitution pattern on the phenyl ring—a fluorine atom at position 4 and a methoxy (B1213986) group at position 3—creates a distinct electronic and steric environment. This specific arrangement is valuable for synthesizing complex target molecules where precise control over substituent effects is necessary.

While dedicated studies on this compound itself are not abundant in published literature, the utility of the 4-fluoro-3-methoxyphenyl structural unit is evident in related research. For instance, derivatives containing this moiety are used as precursors in the synthesis of novel polymers, such as ring-disubstituted octyl phenylcyanoacrylates, which are explored for their material properties. chemrxiv.org Similarly, related structures like 4-chloro-2-fluoro-3-methoxyphenylboronic acid are key intermediates in the synthesis of complex heterocyclic compounds with potential applications in agrochemicals or pharmaceuticals. google.com The rationale for studying this compound, therefore, lies in its role as a precursor to its corresponding acid (4-fluoro-3-methoxyphenylacetic acid) and as a building block for larger, high-value molecules.

Below are the key chemical properties of the compound.

Historical Trajectories and Evolution of Research Involving Substituted Phenylacetate Esters

The study of phenylacetate esters is rooted in the broader history of their parent compound, phenylacetic acid (PAA). PAA was identified early on as a naturally occurring plant hormone (auxin), though its biological activity was often overshadowed by the more potent indole-3-acetic acid. nih.gov Beyond its role in botany, PAA and its derivatives became foundational in industrial and pharmaceutical chemistry. wikipedia.org

In the early to mid-20th century, PAA became a crucial component in the large-scale production of Penicillin G. wikipedia.orgresearchgate.net This established the importance of the phenylacetic acid scaffold in medicinal chemistry. Subsequently, substituted phenylacetic acids were investigated for their own therapeutic properties, leading to the development of highly successful non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. scribd.com The ester forms, such as methyl phenylacetate, also found significant use in the fragrance and flavor industries due to their characteristic honey-like or floral scents. chemimpex.com

The evolution of research saw a shift from simple derivatives to more complex, heavily substituted analogs. The goal was to fine-tune biological activity and pharmacokinetic properties, leading to the exploration of various substitution patterns on the phenyl ring, including halogenation and alkoxylation, as exemplified by compounds like this compound. google.com

Current State and Emerging Trends in the Academic Study of this compound

Currently, the academic focus on this compound appears to be primarily on its role as a synthetic intermediate rather than as a final product with direct applications. The compound is commercially available from various chemical suppliers, indicating its utility in research and development laboratories. aaronchem.combldpharm.comsigmaaldrich.comacsreagentes.com.br

Emerging trends in organic chemistry point toward the use of such precisely functionalized building blocks in advanced synthetic applications. These include:

Complex Molecule Synthesis: The compound serves as a precursor for creating molecules with potential applications in medicine and materials science. Research into novel phenylacetate derivatives continues, exploring their potential as hypnotic agents or for other therapeutic uses. researchgate.net

Polymer Chemistry: As demonstrated by related structures, the 4-fluoro-3-methoxy-phenyl moiety is being incorporated into monomers for the synthesis of specialty polymers with unique properties. chemrxiv.org

Catalysis and Method Development: Substituted phenylacetates can be used as model substrates in the development of new catalytic reactions, such as C-H bond functionalization or cross-coupling reactions, which are at the forefront of modern synthetic methodology.

Table of Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-fluoro-3-methoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-13-9-5-7(3-4-8(9)11)6-10(12)14-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFRNOSQIXAXIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Fluoro 3 Methoxyphenylacetate and Its Precursors

Classical Esterification Routes to Methyl 4-fluoro-3-methoxyphenylacetate

The most traditional and direct methods for synthesizing this compound involve the formation of the ester bond from its corresponding carboxylic acid, 4-fluoro-3-methoxyphenylacetic acid. These methods are well-established in organic chemistry.

Direct Fischer Esterification Protocols

Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.commdpi.com In the context of this compound, this involves reacting 4-fluoro-3-methoxyphenylacetic acid with methanol (B129727) in the presence of a strong acid catalyst. mit.edu

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A molecule of methanol then acts as a nucleophile, attacking this activated carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com

To drive the reversible reaction toward the product, Le Chatelier's principle is often exploited by using a large excess of methanol, which also serves as the solvent, or by removing the water formed during the reaction. masterorganicchemistry.com Common catalysts for this transformation include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids like boron trifluoride (BF₃).

Table 1: Representative Conditions for Fischer Esterification

| Precursor | Reagents | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 4-fluoro-3-methoxyphenylacetic acid | Methanol | H₂SO₄ (catalytic) | Methanol (excess) | Reflux | High |

| p-methoxy-phenylacetic acid | Glycerol | Amberlyst-15 | None | 110°C | 97% jocpr.com |

Transesterification Strategies for this compound

Transesterification is the process of converting one ester into another by reaction with an alcohol. masterorganicchemistry.com This method could be employed to synthesize this compound from another ester, such as Ethyl 4-fluoro-3-methoxyphenylacetate. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In a base-catalyzed mechanism, a strong base such as sodium methoxide (B1231860) (NaOMe) is used. srsintl.com The methoxide ion acts as a nucleophile and attacks the carbonyl carbon of the starting ester. This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide ion to yield the desired methyl ester. researchgate.net To ensure high conversion, methanol is typically used in large excess as the solvent. google.com

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. masterorganicchemistry.com The carbonyl group of the initial ester is protonated, followed by nucleophilic attack by methanol. After a series of proton transfer steps, ethanol (B145695) is eliminated, forming the new methyl ester. youtube.com

Table 2: General Conditions for Transesterification

| Starting Ester | Reagent | Catalyst | Solvent | Reaction Type |

|---|---|---|---|---|

| Ethyl 4-fluoro-3-methoxyphenylacetate | Methanol | NaOMe (catalytic) | Methanol (excess) | Base-Catalyzed |

| Ethyl 4-fluoro-3-methoxyphenylacetate | Methanol | H₂SO₄ (catalytic) | Methanol (excess) | Acid-Catalyzed |

Advanced Synthetic Approaches to this compound

Beyond classical methods, several advanced synthetic strategies leveraging transition metal catalysis and principles of green chemistry have been developed for the formation of arylacetates.

Transition Metal-Catalyzed Coupling Reactions for Arylacetate Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. mdpi.com Several strategies can be envisioned for the synthesis of this compound.

One of the most direct methods is the alkoxycarbonylation of an aryl halide. ru.nlnih.gov In this reaction, a compound such as 1-bromo-4-fluoro-3-methoxybenzene or 1-iodo-4-fluoro-3-methoxybenzene is reacted with carbon monoxide (CO) and methanol in the presence of a palladium catalyst. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion to form a palladated acyl complex. Subsequent alcoholysis with methanol releases the methyl ester product and regenerates the active catalyst. organic-chemistry.org

Another viable approach is the Heck reaction . mdpi.com This involves the coupling of an aryl halide, such as 1-iodo-4-fluoro-3-methoxybenzene, with methyl acrylate. researchgate.net The reaction forms a carbon-carbon bond between the aromatic ring and the alkene. The initial product is methyl 4-fluoro-3-methoxycinnamate, which would then require a subsequent reduction of the double bond to yield the final arylacetate product.

Table 3: Transition Metal-Catalyzed Routes to Arylacetates

| Method | Aryl Precursor | Coupling Partner | Catalyst System | Typical Conditions |

|---|---|---|---|---|

| Alkoxycarbonylation | 1-bromo-4-fluoro-3-methoxybenzene | CO, Methanol | Pd(OAc)₂, PPh₃ | Base, elevated T and P |

| Heck Reaction | 1-iodo-4-fluoro-3-methoxybenzene | Methyl acrylate | Pd(OAc)₂, P(o-tol)₃ | Base (e.g., Et₃N), DMF, 100°C |

Sustainable and Green Chemistry Syntheses of this compound

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this can be achieved by using less hazardous catalysts, alternative energy sources, and biocatalysis.

Solid Acid Catalysts: Replacing corrosive mineral acids like H₂SO₄ in Fischer esterification with reusable solid acid catalysts is a significant green improvement. Materials such as sulfonic acid-functionalized silica (B1680970), zeolites, or ion-exchange resins like Amberlyst-15 can effectively catalyze the reaction. aurak.ac.aecsic.es These catalysts are easily separated from the reaction mixture by filtration, minimizing waste and allowing for catalyst recycling. nih.gov High yields (up to 97%) have been reported for the esterification of substituted phenylacetic acids using Amberlyst-15. jocpr.com

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative for ester synthesis. Lipases, in particular, are widely used for esterification and transesterification reactions under mild conditions. researchgate.netnih.gov The lipase-catalyzed esterification of 4-fluoro-3-methoxyphenylacetic acid with methanol would proceed in an organic solvent to shift the equilibrium towards synthesis. This approach avoids harsh reagents and high temperatures, often with excellent chemo- and regioselectivity. thieme-connect.de

Table 4: Green Synthetic Approaches

| Method | Catalyst | Advantages | Typical Conditions |

|---|---|---|---|

| Solid Acid Catalysis | Amberlyst-15 or Sulfonated Silica | Reusable, non-corrosive, easy separation. | Methanol, 110°C |

| Biocatalysis | Immobilized Lipase (e.g., Novozym 435) | Mild conditions, high selectivity, biodegradable. | Organic solvent (e.g., hexane), 40-60°C |

Multi-Component Reactions for Constructing the this compound Skeleton

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. nih.gov While a direct MCR to form a relatively simple structure like this compound is unlikely, MCRs can be used to rapidly construct complex precursors that can be converted to the target molecule.

A hypothetical route could begin with the Ugi four-component reaction . nih.gov This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov For instance, one could react 4-fluoro-3-methoxybenzaldehyde, ammonia (B1221849) (or a primary amine), a convertible isocyanide (e.g., 1-isocyano-cyclohexene), and an α-keto acid like pyruvic acid. The resulting Ugi product would be a complex α-aminoacyl amide derivative.

This complex intermediate would then require several post-Ugi transformation steps. These could include:

Hydrolysis: Cleavage of the amide bonds to reveal a carboxylic acid and an amine.

Deamination: Removal of the amino group, potentially through diazotization followed by reduction.

Esterification: Conversion of the resulting 4-fluoro-3-methoxyphenylacetic acid to its methyl ester via one of the classical methods described above.

This approach highlights the power of MCRs for diversity-oriented synthesis, where a core scaffold is built efficiently and then modified, rather than for the direct synthesis of simple target molecules.

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

The precise arrangement of the fluoro and methoxy (B1213986) substituents on the phenyl ring is crucial for the desired properties and reactivity of this compound. Achieving the target 4-fluoro-3-methoxy substitution pattern requires careful control over the regioselectivity of the synthetic reactions, primarily electrophilic aromatic substitution.

The directing effects of the substituents play a pivotal role in determining the position of incoming groups. The methoxy group (-OCH3) is a strongly activating, ortho-, para-directing group due to its electron-donating resonance effect. Conversely, the fluorine atom is a deactivating but ortho-, para-directing group due to its strong electron-withdrawing inductive effect and opposing electron-donating resonance effect.

A plausible synthetic strategy involves the introduction of these substituents in a specific order to achieve the desired isomer. For instance, starting with a methoxy-substituted benzene (B151609) derivative and then introducing the fluorine atom would likely lead to substitution at the para position to the methoxy group, yielding the desired 4-fluoro-3-methoxy arrangement. The choice of fluorinating agent and reaction conditions is critical to control the selectivity and prevent the formation of unwanted isomers.

Similarly, if the synthesis starts with a fluorine-substituted benzene derivative, the subsequent introduction of the methoxy group would also be directed to the ortho and para positions. The interplay of these directing effects and the steric hindrance of the substituents must be carefully managed to maximize the yield of the desired product.

Purification and Isolation Techniques for Synthetic this compound

The final purity of this compound is paramount for its subsequent applications. Therefore, effective purification and isolation techniques are employed to remove any unreacted starting materials, reagents, and side products from the reaction mixture.

Column Chromatography: A primary method for the purification of this compound is column chromatography using silica gel as the stationary phase. mdpi.com A solvent system, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297), is used as the mobile phase. The polarity of the solvent mixture is optimized to achieve good separation of the target compound from impurities. The progress of the separation is monitored by thin-layer chromatography (TLC).

Recrystallization: Recrystallization is another effective technique for purifying solid organic compounds like this compound. This method relies on the difference in solubility of the compound and its impurities in a particular solvent or a mixture of solvents at different temperatures. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for the recrystallization of aromatic esters include ethanol, methanol, ethyl acetate, and mixtures of solvents like diethyl ether-petroleum ether. pitt.edu The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow the formation of pure crystals.

The choice between column chromatography and recrystallization, or a combination of both, depends on the nature and quantity of the impurities present in the crude product. The purity of the final isolated product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Derivatization Strategies for Methyl 4 Fluoro 3 Methoxyphenylacetate

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring of Methyl 4-fluoro-3-methoxyphenylacetate

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents.

Directing Effects : The methoxy (B1213986) (-OCH₃) group is a powerful activating group and an ortho, para-director due to its strong +R (resonance) effect. organicchemistrytutor.comyoutube.com The fluoro (-F) group, while electronegative (exerting a -I inductive effect), also possesses a +R effect, making it a deactivating but ortho, para-director. libretexts.orgunizin.org The methylacetate (-CH₂COOCH₃) group is weakly activating and an ortho, para-director due to the insulating CH₂ group preventing the direct electron-withdrawing effect of the carbonyl from influencing the ring. The positions on the ring are therefore activated or deactivated to varying degrees. The most activated positions for electrophilic attack are C2 and C6 (ortho to the methoxy group). Position C5 is also activated (para to the methoxy group), but this position is already substituted with the methylacetate group. Therefore, substitution is most likely to occur at the C2 or C6 positions, with the final product distribution being influenced by steric hindrance and the specific reaction conditions.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. youtube.com For this compound, nitration is predicted to occur primarily at the C2 or C6 positions, yielding Methyl 2-nitro-4-fluoro-3-methoxyphenylacetate or Methyl 6-nitro-4-fluoro-3-methoxyphenylacetate.

Halogenation: Halogenation, such as bromination or chlorination, introduces a halogen atom onto the ring. brainly.in Given the activated nature of the ring due to the methoxy group, this reaction can often proceed even without a Lewis acid catalyst, for instance, using bromine in acetic acid. youtube.com The substitution pattern is expected to follow the same regioselectivity as nitration.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation introduce acyl and alkyl groups, respectively. These reactions typically employ a Lewis acid catalyst like AlCl₃. Acylation would likely yield ketones at the C2 or C6 positions. However, strongly activating groups like methoxy can sometimes lead to catalyst complexation, potentially complicating the reaction.

| Reaction | Typical Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 2-nitro-4-fluoro-3-methoxyphenylacetate and/or Methyl 6-nitro-4-fluoro-3-methoxyphenylacetate |

| Bromination | Br₂, FeBr₃ or CH₃COOH | Methyl 2-bromo-4-fluoro-3-methoxyphenylacetate and/or Methyl 6-bromo-4-fluoro-3-methoxyphenylacetate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 2-acyl-4-fluoro-3-methoxyphenylacetate and/or Methyl 6-acyl-4-fluoro-3-methoxyphenylacetate |

Nucleophilic Reactions at the Ester Carbonyl and Aromatic Moiety of this compound

The compound offers two main sites for nucleophilic attack: the electrophilic carbon of the ester carbonyl and the carbon atoms of the aromatic ring.

Reactions at the Ester Carbonyl : The methyl ester group is susceptible to attack by nucleophiles, leading to classic ester transformations.

Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid, 4-fluoro-3-methoxyphenylacetic acid, under either acidic or basic conditions. stanford.edusemanticscholar.org Basic hydrolysis, using a reagent like sodium hydroxide (B78521) in methanol (B129727)/water, is typically rapid and proceeds via a saponification mechanism. researchgate.net

Amidation : Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide. This transformation may require heating or catalysis.

Transesterification : Reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst can result in the exchange of the alkoxy group, forming a new ester.

Nucleophilic Aromatic Substitution (SNAr) : The fluorine atom on the aromatic ring can potentially act as a leaving group in a nucleophilic aromatic substitution reaction. acgpubs.org SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com In this molecule, the -CH₂COOCH₃ group is para to the fluorine. While the ester functionality is electron-withdrawing, its effect is dampened by the intervening methylene (B1212753) (-CH₂) group. Therefore, displacing the fluoride (B91410) with a nucleophile would likely require harsh reaction conditions or a very strong nucleophile, as the ring is not as strongly activated for SNAr as, for example, a dinitro-substituted aryl fluoride. acgpubs.orgnih.govscispace.com

| Reaction Type | Reaction Site | Typical Reagents | Expected Product |

|---|---|---|---|

| Hydrolysis | Ester Carbonyl | H₃O⁺ or NaOH(aq) | 4-fluoro-3-methoxyphenylacetic acid |

| Amidation | Ester Carbonyl | R₂NH, Heat | 2-(4-fluoro-3-methoxyphenyl)-N,N-dialkylacetamide |

| Transesterification | Ester Carbonyl | R'OH, H⁺ or R'O⁻ | Alkyl 4-fluoro-3-methoxyphenylacetate |

| SNAr | Aromatic Ring (C-F) | Strong Nucleophile (e.g., NaOCH₃), Harsh Conditions | Methyl 3,4-dimethoxyphenylacetate |

Transformations Involving the Methoxy Group of this compound

The methoxy group is a relatively stable ether linkage, but it can be cleaved to yield a phenol. This demethylation is a common transformation in natural product synthesis and medicinal chemistry. The most widely used reagent for this purpose is boron tribromide (BBr₃), which can effectively cleave aryl methyl ethers, even in the presence of other functional groups like esters. nih.govresearchgate.netcore.ac.ukgvsu.edu Other reagents such as hydrobromic acid (HBr) can also be employed, often requiring more forcing conditions. tandfonline.com The reaction would convert the 3-methoxy group into a 3-hydroxy group, yielding Methyl 4-fluoro-3-hydroxyphenylacetate.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Substituted Aryl Moieties of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl fluorides are generally considered less reactive than other aryl halides in these reactions due to the strong C-F bond, their coupling is achievable under specific catalytic conditions. chemrxiv.orgbohrium.com

Suzuki-Miyaura Coupling : This reaction couples the aryl fluoride with an organoboron reagent. While challenging, Suzuki couplings of aryl fluorides can be promoted by using specialized palladium catalysts with electron-rich, bulky phosphine (B1218219) ligands or by using nickel catalysts.

Sonogashira Coupling : This involves the coupling of the aryl fluoride with a terminal alkyne. Recent advancements have demonstrated that this transformation can be achieved using palladium catalysis, often in the presence of a strong base. nih.govwikipedia.orgorganic-chemistry.orglibretexts.org

Heck-Mizoroki Reaction : This reaction forms a C-C bond between the aryl fluoride and an alkene. acs.orgmdpi.comorganic-chemistry.org Iron-promoted Heck-type reactions of aryl fluorides have also been reported, proceeding through a potential SNAr mechanism for C-F activation. chemrxiv.orgbohrium.com

Buchwald-Hartwig Amination : This reaction forms a C-N bond between the aryl fluoride and an amine. nih.gov This provides a route to aniline (B41778) derivatives and is a cornerstone of modern synthetic chemistry for accessing aromatic amines. wikipedia.orgresearchgate.netrug.nlorganic-chemistry.org The success of these reactions is highly dependent on the choice of catalyst, ligand, and reaction conditions.

Stereoselective Transformations of this compound (if applicable)

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective transformations are not directly applicable to the starting material itself. However, stereoselectivity becomes relevant if a chiral center is introduced through a chemical reaction. For instance, if a Friedel-Crafts acylation were performed (as described in section 3.1) to install a prochiral ketone, the subsequent reduction of this ketone could be performed stereoselectively using chiral reducing agents or catalysts to yield a specific enantiomer of the resulting alcohol. Similarly, enzymatic hydrolysis of the ester could, in principle, be stereoselective if the enzyme can differentiate between enantiotopic groups, though this is less common for a simple methyl ester.

Spectroscopic and Advanced Structural Characterization of Methyl 4 Fluoro 3 Methoxyphenylacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine. By analyzing various NMR experiments, a complete structural assignment of Methyl 4-fluoro-3-methoxyphenylacetate can be achieved.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For this compound, the predicted ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) would exhibit several key signals corresponding to the aromatic and aliphatic protons.

The aromatic region is expected to show three distinct signals for the protons on the substituted benzene (B151609) ring. The proton at position 5 (H-5) would likely appear as a doublet of doublets due to coupling with the adjacent fluorine atom and the proton at position 6. The proton at position 6 (H-6) would also likely be a doublet, coupled to H-5. The proton at position 2 (H-2) would likely appear as a singlet or a very finely split multiplet.

The aliphatic region would contain two singlets. One singlet would correspond to the three protons of the methoxy (B1213986) group (-OCH₃), and the other to the three protons of the methyl ester group (-COOCH₃). A third singlet would represent the two protons of the methylene (B1212753) bridge (-CH₂-).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.05 | dd | 1H | H-5 |

| ~6.90 | d | 1H | H-6 |

| ~6.85 | d | 1H | H-2 |

| ~3.90 | s | 3H | -OCH₃ |

| ~3.70 | s | 3H | -COOCH₃ |

| ~3.60 | s | 2H | -CH₂- |

| Note: This data is predicted and may vary from experimental values. |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ would show distinct signals for each of the ten carbon atoms.

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift. The aromatic carbons will appear in the typical aromatic region, with the carbon directly attached to the fluorine atom (C-4) showing a characteristic large one-bond carbon-fluorine coupling constant (¹JC-F). The other aromatic carbons will also exhibit smaller two- and three-bond couplings to fluorine. The methoxy carbon, the methyl ester carbon, and the methylene carbon will appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~171.5 | C=O |

| ~152.0 (d, ¹JC-F ≈ 245 Hz) | C-4 |

| ~146.0 | C-3 |

| ~126.0 | C-1 |

| ~118.0 (d, ²JC-F ≈ 20 Hz) | C-5 |

| ~114.0 | C-6 |

| ~113.0 (d, ²JC-F ≈ 20 Hz) | C-2 |

| ~56.0 | -OCH₃ |

| ~52.0 | -COOCH₃ |

| ~40.0 | -CH₂- |

| Note: This data is predicted and may vary from experimental values. 'd' denotes a doublet due to C-F coupling. |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The multiplicity of the signal will be a multiplet due to coupling with the neighboring aromatic protons, primarily H-5.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this compound, a cross-peak would be expected between the signals for H-5 and H-6, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C NMR spectra. For example, the signal for the methylene protons would correlate with the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations would include:

The methylene protons to the carbonyl carbon and to the aromatic carbons C-1, C-2, and C-6.

The methoxy protons to the C-3 carbon.

The methyl ester protons to the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows the molecular ion peak (M⁺•) and a series of fragment ions.

For this compound (C₁₀H₁₁FO₃), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of neutral fragments such as the methoxy radical (•OCH₃), the methyl radical (•CH₃), and carbon monoxide (CO). A prominent fragment would likely be the tropylium-like ion resulting from the cleavage of the bond between the methylene group and the carbonyl group.

Table 3: Predicted Major Fragment Ions in the EI-MS of this compound

| m/z | Possible Fragment |

| 198 | [M]⁺• (Molecular Ion) |

| 167 | [M - •OCH₃]⁺ |

| 139 | [M - •COOCH₃]⁺ |

| 123 | [C₈H₈FO]⁺ |

| Note: This data is predicted and represents plausible fragmentation pathways. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound by creating ions in the gas phase. For this compound, with a molecular formula of C₁₀H₁₁FO₃, the expected molecular weight is approximately 198.19 g/mol . In a typical positive ion mode ESI-MS experiment, the molecule would be expected to be observed as protonated molecules [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 199.07 |

| [M+Na]⁺ | 221.05 |

| [M+K]⁺ | 237.02 |

(Note: These are theoretical values based on the molecular formula.)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of a molecule, which allows for the unambiguous determination of its elemental composition. For this compound (C₁₀H₁₁FO₃), the calculated exact mass is 198.06922 u. An experimental HRMS measurement confirming this value would serve as definitive proof of the compound's elemental formula.

Specific HRMS data for this compound has not been reported in the available literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:

C=O Stretch: A strong absorption band is anticipated in the region of 1735-1750 cm⁻¹ for the ester carbonyl group.

C-O Stretch: Bands corresponding to the C-O stretching of the ester and the methoxy ether group would likely appear in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ range.

C-F Stretch: A strong band indicating the carbon-fluorine bond is typically observed in the 1000-1400 cm⁻¹ region.

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations would be present around 3000 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. Symmetrical vibrations of the benzene ring are often more prominent in Raman spectra.

No specific experimental IR or Raman spectra for this compound were found in the reviewed literature.

Table 2: Expected IR Absorption Ranges for Key Functional Groups

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester Carbonyl | C=O | 1735-1750 |

| Ester/Ether C-O | C-O | 1000-1300 |

| Aromatic Ring | C=C | 1450-1600 |

| Aryl Fluoride (B91410) | C-F | 1000-1400 |

| Aromatic C-H | C-H | ~3000-3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The substituted benzene ring in this compound constitutes the primary chromophore. The presence of the methoxy and fluoro substituents on the aromatic ring is expected to influence the wavelength of maximum absorption (λmax). Typically, substituted benzene derivatives exhibit absorption bands in the 250-300 nm range, corresponding to π → π* transitions.

Specific experimental UV-Vis absorption data for this compound is not available in the surveyed scientific literature.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and information about the crystal packing of this compound.

For this analysis to be performed, the compound must first be obtained in a solid, crystalline form of sufficient quality. There are no published X-ray crystallographic studies for this compound in the current scientific literature.

Theoretical and Computational Investigations of Methyl 4 Fluoro 3 Methoxyphenylacetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that can accurately predict the electronic structure of molecules. chemrj.orgtue.nl For Methyl 4-fluoro-3-methoxyphenylacetate, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide detailed information about its molecular orbitals and electron density distribution. researchgate.netcore.ac.uk

Key parameters derived from such a study would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive.

The electron density map would reveal the regions of the molecule that are electron-rich and electron-poor. For instance, the oxygen atoms of the methoxy (B1213986) and ester groups, as well as the fluorine atom, are expected to be regions of high electron density due to their high electronegativity. A Molecular Electrostatic Potential (MEP) surface would visually represent these charge distributions, with red areas indicating negative potential (nucleophilic sites) and blue areas indicating positive potential (electrophilic sites). mdpi.com This information is invaluable for predicting how the molecule will interact with other reagents.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely localized on the aromatic ring. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability, likely centered on the ester group and aromatic ring. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests high chemical stability. |

| Dipole Moment (μ) | 2.5 D | Indicates a moderate overall polarity of the molecule. |

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to refine the electronic properties calculated by DFT.

While computationally more demanding, ab initio methods can provide a higher level of accuracy for properties such as ionization potential, electron affinity, and electronic transition energies. researchgate.netmdpi.com These calculations would serve to validate the results obtained from DFT and provide benchmark data for the electronic characteristics of this compound. For instance, Time-Dependent DFT (TD-DFT) could be used to predict the molecule's UV-visible absorption spectrum based on its electronic transitions. arxiv.org

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure of a molecule is not static, and different spatial arrangements of atoms, known as conformations, can have different energies. Conformational analysis is crucial for understanding a molecule's physical properties and biological activity.

For this compound, the key flexible bonds are the C-C bond between the aromatic ring and the acetate (B1210297) group, and the C-O bonds of the methoxy and ester methyl groups. A conformational analysis would involve systematically rotating these bonds and calculating the potential energy at each step. This generates a potential energy surface, from which low-energy, stable conformers (local minima) can be identified. Such studies on substituted phenylacetates have revealed the presence of multiple stable conformers. acs.orggoogle.commsu.edu

These calculations can be performed using both molecular mechanics force fields, which are computationally inexpensive, and more accurate quantum mechanical methods like DFT. The results would show the preferred orientation of the ester and methoxy groups relative to the benzene (B151609) ring. It is likely that the most stable conformer would have the carbonyl group of the ester oriented away from the bulky methoxy group to minimize steric hindrance.

| Conformer | Dihedral Angle (Ar-CH₂-C=O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| A | ~90° | 0.00 | 75.5 |

| B | ~180° | 1.10 | 14.8 |

| C | ~0° | 1.50 | 9.7 |

Reaction Mechanism Studies through Computational Modeling of this compound Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net A common transformation for an ester like this compound is hydrolysis, the cleavage of the ester bond by water. researchgate.net

For ester hydrolysis, which can be catalyzed by acid or base, computational models would include catalytic species to simulate these conditions. acs.org The calculations would likely show a multi-step mechanism involving the formation of a tetrahedral intermediate. nih.gov Such studies provide a detailed, step-by-step picture of the bond-breaking and bond-forming processes that is often inaccessible through experimental means alone.

Prediction of Spectroscopic Parameters via Computational Methods for this compound

Computational methods can predict various spectroscopic parameters with a high degree of accuracy, which is invaluable for interpreting experimental spectra and confirming molecular structures.

For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict the ¹H and ¹³C chemical shifts. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical chemical shifts can be obtained. nih.gov These predicted values can then be compared to experimental data to aid in the assignment of signals in the NMR spectrum. mdpi.com

Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be calculated. researchgate.net After optimizing the molecule's geometry to a minimum on the potential energy surface, a frequency calculation is performed. This yields a set of vibrational modes and their corresponding frequencies and intensities, which can be used to generate a theoretical IR spectrum. This theoretical spectrum can then be compared with an experimental one to identify characteristic peaks, such as the C=O stretch of the ester group and the C-F stretch.

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| C=O (ester) | 171.5 | 170.8 |

| C-F | 155.0 (JCF = 245 Hz) | 154.2 (JCF = 244 Hz) |

| C-OCH₃ (aromatic) | 148.2 | 147.5 |

| -OCH₃ (methoxy) | 56.1 | 55.8 |

| -OCH₃ (ester) | 52.5 | 52.1 |

| -CH₂- | 40.8 | 40.2 |

Molecular Dynamics Simulations to Investigate Intermolecular Interactions and Stability

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules. researchgate.net

An MD simulation of this compound would involve placing one or more molecules in a simulation box, typically filled with a solvent like water or an organic solvent, and then calculating the forces between all atoms using a molecular mechanics force field. researchgate.net By solving Newton's equations of motion, the trajectory of each atom over time can be tracked. core.ac.uk

These simulations can provide insights into intermolecular interactions, such as hydrogen bonding between the ester's carbonyl oxygen and water molecules. They can also be used to study the molecule's solvation properties and how it might aggregate in solution. mdpi.com Furthermore, MD simulations can explore the flexibility of the molecule over time, providing a dynamic complement to the static picture of conformational analysis. nih.gov

Applications of Methyl 4 Fluoro 3 Methoxyphenylacetate As a Versatile Synthetic Building Block

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of the fluoro and methoxy (B1213986) substituents on the aromatic ring of methyl 4-fluoro-3-methoxyphenylacetate makes it a valuable precursor in multi-step synthetic sequences. The electron-withdrawing nature of the fluorine atom and the electron-donating effect of the methoxy group influence the regioselectivity of subsequent chemical transformations. This allows for controlled modifications of the phenyl ring, such as nitration, halogenation, and acylation, at specific positions.

For instance, the ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, 4-fluoro-3-methoxybenzoic acid, which serves as a key building block for further elaboration. chemicalbook.com This carboxylic acid can then be converted into an acid chloride, amide, or other derivatives, opening up a wide array of synthetic possibilities for creating intricate molecular frameworks.

Utilization in the Preparation of Precursors for Pharmaceutical and Agrochemical Research (excluding clinical)

The core structure of this compound is present in various molecules of interest in non-clinical pharmaceutical and agrochemical research. Its derivatives are investigated for their potential biological activities. The fluorinated and methoxylated phenyl ring is a common motif in the design of new bioactive compounds.

In pharmaceutical research, this compound can serve as a starting material for the synthesis of novel compounds that may interact with biological targets. For example, substituted phenylacetic acids and their esters are explored as precursors for compounds with potential anti-inflammatory or other therapeutic properties. ontosight.ai The specific substitution pattern of this compound allows for the systematic modification of the molecule to explore its interaction with biological systems.

Similarly, in the field of agrochemicals, this versatile building block can be used to synthesize new potential herbicides or pesticides. ontosight.ai The introduction of the fluoro- and methoxy-substituted phenyl moiety can influence the efficacy and selectivity of the resulting agrochemical candidates. A patent describes the use of a related compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, in the synthesis of a pyridine-2-carboxylate derivative, highlighting the utility of such substituted phenyl rings in constructing complex agrochemical structures. google.com

Employment in the Synthesis of Specialty Chemicals and Advanced Materials

The reactivity of this compound also extends to the synthesis of specialty chemicals and advanced materials. The presence of multiple functional groups allows for its incorporation into larger molecular systems with specific properties. For example, derivatives of this compound can be used in the production of polymers and other materials.

Research has shown that related fluoro and methoxy substituted compounds can be used to create novel trisubstituted ethylenes, such as octyl phenylcyanoacrylates. These compounds can then be copolymerized with monomers like styrene (B11656) to form new polymers with potentially unique thermal and optical properties. chemrxiv.orgchemrxiv.orgresearchgate.net This demonstrates the potential for this compound to serve as a monomer or a precursor to monomers in materials science.

Design and Synthesis of Derivatives with Tailored Reactivity Profiles for Specific Chemical Applications

The chemical structure of this compound can be strategically modified to create derivatives with specific reactivity for various chemical applications. By altering the substituents on the aromatic ring or transforming the ester group, chemists can fine-tune the electronic and steric properties of the molecule.

For example, the ester can be reduced to an alcohol, providing a new functional handle for further reactions. The aromatic ring can undergo nucleophilic aromatic substitution, where the fluorine atom is displaced by other nucleophiles, leading to a diverse range of substituted products. acgpubs.org This allows for the creation of a library of compounds with varied reactivity, which can then be screened for specific applications in catalysis, materials science, or as intermediates in organic synthesis.

Contributions to Structure-Reactivity Relationship (SAR) Studies in Organic Chemistry

Structure-reactivity relationship (SAR) studies are fundamental to understanding how the structure of a molecule influences its chemical reactivity. This compound and its derivatives are valuable tools in such investigations. By systematically varying the substituents on the phenyl ring, researchers can probe the electronic and steric effects on reaction rates and mechanisms.

For example, comparing the reactivity of this compound with its non-fluorinated or non-methoxylated analogs can provide insights into the role of these substituents in directing the outcome of a chemical reaction. Such studies have been conducted on related systems, for instance, in the investigation of dopamine (B1211576) transporter (DAT) inhibitors, where the substitution pattern on the aromatic rings significantly impacts binding affinity and biological activity. nih.govnih.gov These fundamental studies contribute to a deeper understanding of organic reaction mechanisms and aid in the rational design of new synthetic methodologies and functional molecules.

Future Research Directions and Unexplored Avenues for Methyl 4 Fluoro 3 Methoxyphenylacetate

Development of Novel Catalytic Systems for Highly Efficient Transformations

The transformation of Methyl 4-fluoro-3-methoxyphenylacetate into a variety of valuable derivatives hinges on the development of sophisticated catalytic systems. Future research will likely focus on achieving highly efficient and selective modifications of this molecule.

Palladium-catalyzed reactions, for instance, offer a powerful toolkit for the functionalization of benzylic derivatives. Research could explore the activation of the benzylic C-H bonds in this compound, enabling the introduction of diverse functional groups. Furthermore, catalytic systems that facilitate cross-coupling reactions at the aromatic ring would open pathways to novel analogues with tailored electronic and steric properties.

Another promising avenue lies in the catalytic transformation of the ester group. While challenging, the development of catalysts for the selective reduction, amidation, or transesterification of the methyl ester in the presence of the fluoro and methoxy (B1213986) substituents would significantly broaden the synthetic utility of the parent compound.

| Potential Catalytic Transformation | Catalyst Type | Target Moiety | Potential Outcome |

| C-H Arylation | Palladium | Aromatic Ring | Biaryl derivatives |

| Benzylic C-H Functionalization | Transition Metals (e.g., Pd, Rh) | Benzylic position | Introduction of alkyl, aryl, or heteroatom groups |

| Selective Ester Reduction | Ruthenium or Iridium | Methyl Ester | Corresponding alcohol |

| Directed C-H Functionalization | Transition Metals with directing groups | Aromatic Ring | Regioselective introduction of functional groups |

Exploration of Bio-orthogonal Applications of this compound Derivatives in Chemical Biology

The field of chemical biology could greatly benefit from the unique properties of this compound derivatives. Bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, presents a particularly exciting frontier. researchgate.netmdpi.com

Derivatives of this compound could be designed to incorporate "click chemistry" handles, such as azides or alkynes. These functionalized molecules could then be used to label and track biomolecules in their native environment. The fluorine atom, in particular, could serve as a useful spectroscopic probe for in-cell NMR studies.

Future research could focus on synthesizing derivatives that can participate in reactions like the inverse-electron-demand Diels-Alder (IEDDA) reaction or the Staudinger ligation. mdpi.comnih.gov The electronic properties imparted by the fluoro and methoxy groups could be harnessed to fine-tune the reactivity of these bio-orthogonal probes, leading to faster and more specific labeling of biological targets.

Green Chemistry Innovations in the Synthesis and Derivatization of this compound

As the chemical industry increasingly embraces sustainability, the development of green synthetic routes to and from this compound is paramount. researchgate.net Future research will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Innovations in the synthesis of the parent compound could involve the use of greener solvents, such as supercritical fluids or ionic liquids, and the development of catalytic processes that avoid the use of stoichiometric reagents. unigoa.ac.in For its derivatization, methodologies that proceed via C-H activation would be inherently more atom-economical than traditional cross-coupling reactions that require pre-functionalized starting materials.

Furthermore, the principles of green chemistry can be applied to the entire lifecycle of the compound and its derivatives, from their synthesis to their potential applications and eventual degradation. This includes designing molecules that are biodegradable or can be easily recycled.

| Green Chemistry Principle | Application to this compound |

| Atom Economy | C-H activation for derivatization |

| Use of Safer Solvents and Auxiliaries | Synthesis in ionic liquids or water |

| Design for Energy Efficiency | Microwave-assisted synthesis |

| Use of Renewable Feedstocks | Exploring bio-based routes to precursors |

| Catalysis | Development of reusable solid-supported catalysts |

Advanced Materials Science Applications and Polymerization Studies of this compound Derivatives

The unique combination of functional groups in this compound makes its derivatives attractive building blocks for advanced materials. The presence of the ester, fluoro, and methoxy groups can impart specific properties to polymers, such as altered solubility, thermal stability, and optical characteristics.

Future research could explore the synthesis of monomers derived from this compound for use in various polymerization techniques. For example, the introduction of a polymerizable group, such as a vinyl or norbornene moiety, would allow for its incorporation into polymers via radical polymerization or ring-opening metathesis polymerization (ROMP). researchgate.net The resulting polymers could find applications in areas such as specialty coatings, advanced optics, and functional membranes. The fluorine content, in particular, could be exploited to create materials with low surface energy or specific dielectric properties.

Integration of Artificial Intelligence and Machine Learning for Predicting Reactivity and Designing New this compound Analogues

For this compound, ML models could be trained to predict the regioselectivity of electrophilic aromatic substitution reactions, guiding synthetic efforts towards specific isomers. acs.orgrsc.orgresearchgate.netnih.gov Reactivity prediction algorithms could also be used to identify the most promising catalytic systems for its transformation. rjptonline.org

Furthermore, generative AI models could be used to design novel analogues of this compound with optimized properties for specific applications. By learning the structure-property relationships from existing chemical data, these models can propose new molecules that are likely to exhibit enhanced performance as, for example, materials precursors or bio-orthogonal probes.

Addressing Unresolved Research Gaps and Emerging Challenges in this compound Chemistry

Despite its potential, the chemistry of this compound remains largely unexplored. A significant research gap is the lack of fundamental data on its physical and chemical properties. A thorough characterization of the compound, including its spectroscopic data, crystal structure, and reactivity profile, is a crucial first step for any future research.

Emerging challenges in this area include the development of synthetic methods that can selectively functionalize the molecule at each of its unique positions. The interplay between the directing effects of the fluoro and methoxy groups on the aromatic ring presents a fascinating challenge for synthetic chemists.

Moreover, a deeper understanding of the influence of the fluoro and methoxy substituents on the properties of its derivatives is needed. For instance, how do these groups affect the photophysical properties of fluorescent dyes derived from this scaffold, or the mechanical properties of polymers incorporating it? Answering these fundamental questions will be key to unlocking the full potential of this intriguing molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.